1-Phenyl-1-(pyridin-4-yl)ethanol

Catalog No.
S13290227
CAS No.
19490-94-9
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1-(pyridin-4-yl)ethanol

CAS Number

19490-94-9

Product Name

1-Phenyl-1-(pyridin-4-yl)ethanol

IUPAC Name

1-phenyl-1-pyridin-4-ylethanol

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-13(15,11-5-3-2-4-6-11)12-7-9-14-10-8-12/h2-10,15H,1H3

InChI Key

NUTBZVHSUMWDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=NC=C2)O

1-Phenyl-1-(pyridin-4-yl)ethanol (CAS 19490-94-9) is a specialized tertiary alcohol characterized by its central carbon bonded to a methyl, phenyl, and 4-pyridyl group. In industrial procurement, it is primarily sourced as a high-purity Pharmaceutical Analytical Impurity (PAI) and reference standard for the manufacturing and quality control of first-generation antihistamines, specifically Doxylamine [1]. Unlike generic pyridine derivatives, this exact regioisomer is essential for tracking process-related impurities arising from starting material contamination (e.g., 4-acetylpyridine) during the API synthesis cascade [2]. Its procurement is strictly driven by regulatory compliance frameworks, such as ICH Q3A guidelines, which mandate the precise identification, quantification, and purging of specific regioisomeric impurities to ensure batch-to-batch reproducibility and patient safety [1].

Research Fit

Chiral building block For asymmetric synthesis and ligand studies
Positional isomer control 4‑pyridyl substitution enables distinct enzyme recognition and crystallinity
Metabolite standard Reported ketorolac metabolite with full characterization data

In pharmaceutical quality control, substituting 1-phenyl-1-(pyridin-4-yl)ethanol with its 2-pyridyl isomer (the main synthetic intermediate) or a generic class standard fundamentally invalidates analytical method calibration [1]. Because the position of the nitrogen atom on the pyridine ring dictates the molecule's steric profile, basicity, and dipole moment, the 4-pyridyl isomer exhibits distinct chromatographic retention times and relative response factors (RRF) that cannot be extrapolated from the 2-pyridyl baseline [2]. Procuring the exact 4-pyridyl reference standard is the only reliable way to achieve baseline resolution in HPLC assays and establish accurate Limits of Detection (LOD) required for regulatory compliance, making generic structural analogs obsolete for targeted impurity tracking [1].

Substitution Risk

1 Enzyme active-site fit may vary across 2‑, 3‑ and 4‑pyridyl isomers, altering kinetic data
2 Crystallinity and melting point differ sharply; 2‑isomer melts ~80°C lower and lacks X‑ray data
3 Lipophilicity (LogP) shifts by ~0.4 units, potentially affecting permeability and protein binding

Chromatographic Resolution (HPLC) for API Batch Release

During reverse-phase HPLC analysis of Doxylamine intermediates, the steric accessibility of the nitrogen lone pair causes significant differences in stationary phase interaction between regioisomers [1]. 1-Phenyl-1-(pyridin-4-yl)ethanol demonstrates a distinct retention profile that allows for baseline separation (Rs > 2.0) from the 2-pyridyl intermediate under standard buffered mobile phase conditions [2]. This quantitative separation is critical because it prevents co-elution, ensuring that the 4-pyridyl impurity can be accurately quantified down to the 0.05% ICH reporting threshold without interference from the main API peak [1].

Evidence DimensionChromatographic Resolution (Rs) and Retention Time
Target Compound DataDistinct retention profile enabling Rs > 2.0
Comparator Or Baseline1-Phenyl-1-(pyridin-2-yl)ethanol (Main intermediate)
Quantified DifferenceBaseline resolution (Rs > 2.0) preventing peak overlap
ConditionsReverse-phase HPLC (C18 column, buffered aqueous/organic mobile phase)

Procuring this exact standard guarantees that quality control labs can validate HPLC methods to accurately separate and quantify the impurity without signal overlap.

Resolution rate
Head-to-head
4‑isomer: 23‑50% conv. in hours, E > 200
2‑isomer: days, side reaction
3‑isomer: similar rate to 4
>10× faster enzymatic resolution supports process development
CAL‑B, vinyl acetate; ambient temp.

Nuclear Magnetic Resonance (NMR) Structural Unambiguity

Spectroscopic differentiation is required to confirm the identity of process impurities during regulatory submissions. 1-Phenyl-1-(pyridin-4-yl)ethanol exhibits a highly diagnostic symmetrical AA'BB' spin system for the pyridine protons in 1H-NMR (typically two doublets around 8.5 ppm and 7.3 ppm) [1]. In contrast, the 2-pyridyl comparator displays a complex, asymmetric 4-spin multiplet system [2]. This stark quantitative difference in chemical shifts and coupling constants provides unambiguous structural proof that cannot be inferred from mass spectrometry alone, which yields identical exact masses for both isomers [1].

Evidence Dimension1H-NMR Pyridine Proton Spin System
Target Compound DataSymmetrical AA'BB' pattern (2 distinct doublets)
Comparator Or Baseline1-Phenyl-1-(pyridin-2-yl)ethanol (Asymmetric 4-spin multiplet)
Quantified DifferenceDistinct chemical shifts (~8.5/7.3 ppm vs multiplet spread)
Conditions1H-NMR spectroscopy (e.g., in CDCl3 or DMSO-d6 at 400 MHz)

It provides the definitive structural proof required by regulatory agencies to identify the exact regioisomeric origin of an unknown API impurity.

Stereoselective reduction
Cross-study
4‑isomer: high optical purity S‑enantiomer
2‑isomer: lower ee or opposite enantiomer
Predictable S‑enantiomer production aids metabolite standard synthesis
Heart cytosol, NADPH; qualitative comparison

Mass Spectrometry (LC-MS/MS) Relative Response Calibration

While the 4-pyridyl and 2-pyridyl isomers are isobars with an identical exact mass (m/z 199.10 for [M+H]+), their ionization efficiencies and collision-induced dissociation (CID) pathways differ due to the position of the basic nitrogen [1]. The 4-pyridyl isomer often exhibits a different relative response factor (RRF) in Electrospray Ionization (ESI) compared to the 2-pyridyl baseline [2]. Without procuring the exact 1-phenyl-1-(pyridin-4-yl)ethanol standard to tune the Multiple Reaction Monitoring (MRM) transitions and calibrate the RRF, analytical labs risk miscalculating the impurity concentration, potentially leading to false pass/fail results for API batches [1].

Evidence DimensionESI-MS/MS Relative Response Factor (RRF)
Target Compound DataSpecific RRF and CID fragmentation ratio
Comparator Or Baseline1-Phenyl-1-(pyridin-2-yl)ethanol (Different RRF due to steric/electronic effects)
Quantified DifferenceNon-equivalent ionization yields requiring independent calibration
ConditionsLC-MS/MS with Electrospray Ionization in positive mode

Ensures that high-sensitivity mass spectrometry assays yield true quantitative concentrations rather than inaccurate estimates based on the wrong isomer.

Crystal data & m.p.
Head-to-head
140–142°C
Δ ~80°C higher melting point; validated X‑ray structure (R=0.050)
2‑isomer m.p. 60–62°C; 3‑isomer X‑ray not deposited
Lipophilicity
Head-to-head; Class-level
LogP 2.34 (exp.)
~2.5× higher lipophilicity vs. 2‑/3‑isomers; influences permeability and recovery
2‑isomer XLogP3 1.90; 3‑isomer ~1.95 (computed)
Characterization dossier
Data to verify
≥99% HPLC purity, X‑ray, experimental LogP, updated NMR/IR/MS (Molbank 2024)
May support method validation documentation; more complete data than 2‑/3‑isomers
Supplier‑provided analytical standard; verify against project requirements

ICH Q3A Compliant Doxylamine API Batch Release

Directly following the HPLC resolution data, this compound is procured as a working reference standard to calibrate routine batch release assays. It ensures that the 4-pyridyl regioisomeric impurity is accurately quantified and remains below the strict regulatory reporting thresholds [1].

Analytical Method Validation and Spiking Studies

Leveraging its distinct NMR and MS/MS profiles, analytical development teams procure this compound to perform spiking studies. These studies determine the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates necessary to validate new stability-indicating methods [2].

Process Chemistry and Precursor Fate Mapping

Process chemists use this standard to track the carryover of 4-acetylpyridine contamination from starting materials through the Grignard or lithiation synthesis steps. This enables the targeted optimization of crystallization and purging protocols to improve overall API yield and purity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Enzymatic kinetic resolution development
Isomer‑dependent enzyme kinetics
Transesterification rate and product profile
Chiral metabolite standard synthesis
Stereoselectivity of carbonyl reductase
Enantiomeric purity and configuration assignment
Crystallization and solid‑form screening
Melting point and crystallographic identity
Crystal structure and thermal stability
Lead optimization in drug discovery research
Lipophilicity (LogP) profile
Permeability and solubility balance review

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.099714038 g/mol

Monoisotopic Mass

199.099714038 g/mol

Heavy Atom Count

15

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